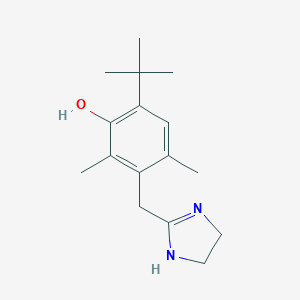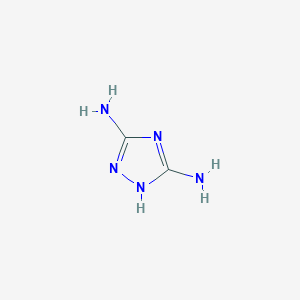
Phenyl 4-nitrobenzoate
Vue d'ensemble
Description
Phenyl 4-nitrobenzoate, also known as 4-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE, is a chemical compound with the linear formula C20H12N2O8 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of Phenyl 4-nitrobenzoate can be achieved through various methods. One approach involves the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction . Another approach could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Molecular Structure Analysis
The molecular structure of Phenyl 4-nitrobenzoate is represented by the formula C20H12N2O8 . The average mass is 408.327 Da .Chemical Reactions Analysis
Phenyl 4-nitrobenzoate, like other nitro compounds, can undergo various chemical reactions. For instance, nitro compounds can be prepared via direct substitution of hydrocarbons with nitric acid . They can also be prepared by displacement reactions with nitrite ions .Physical And Chemical Properties Analysis
Phenyl 4-nitrobenzoate, like other nitro compounds, has certain physical and chemical properties. Nitro compounds have high dipole moments, falling between 3.5 D and 4.0 D, depending on the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Applications De Recherche Scientifique
Synthesis of High-Performance Aromatic Polymers
Phenyl 4-nitrobenzoate can be used in the synthesis of high-performance aromatic polymers. The nucleophilic displacement reaction of activated aromatic nitro groups with various nucleophiles is a useful and versatile method for the synthesis of aromatic compounds such as ethers, thioethers, and other functionalized intermediates and polymers . The reaction of activated nitro compounds with bisphenols and bisthiophenols yields bisethers and bisthioethers from which various aromatic polymers containing ether and sulfide groups can be derived .
Continuous-Flow Synthesis of Benzocaine
Phenyl 4-nitrobenzoate can be used in the continuous-flow synthesis of Benzocaine, an anesthetic widely used in the pharmaceutical industry . The methodologies for obtaining this molecule have already been elucidated and published in the literature. The reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems can optimize the reaction time and sequences .
Improvements in Electro-Optical Responses
Phenyl 4-nitrobenzoate can be used to improve the electro-optical responses of liquid crystal (LC) devices. Doping organic N-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) in nematic liquid crystals (LCs) have been reported to improve the electro-optical responses of LC devices .
Orientations Futures
Mécanisme D'action
Target of Action
Phenyl 4-nitrobenzoate is a compound that primarily targets aromatic polymers and enzymes like chymotrypsin . The compound’s interaction with these targets is mainly due to its nitro group, which is highly reactive and can undergo various chemical transformations .
Mode of Action
Phenyl 4-nitrobenzoate interacts with its targets through a series of chemical reactions. In the case of aromatic polymers, the compound undergoes a nucleophilic displacement reaction, where the nitro group is displaced by various nucleophiles, leading to the formation of functionalized intermediates and polymers .
When interacting with enzymes like chymotrypsin, phenyl 4-nitrobenzoate acts as a neutral nucleophile, undergoing acylation . This involves a nucleophilic attack by an imidazole of the enzyme, followed by rapid transfer of the acylating group to the serine 195 from the acylimidazole species .
Biochemical Pathways
The biochemical pathways affected by phenyl 4-nitrobenzoate involve the synthesis of aromatic polymers and the acylation of enzymes. The compound’s nitro group plays a crucial role in these pathways, participating in nucleophilic displacement reactions that lead to the formation of various aromatic compounds . In the acylation of enzymes, the compound’s nitro group facilitates the transfer of the acylating group, influencing the enzyme’s function .
Result of Action
The action of phenyl 4-nitrobenzoate results in the formation of various aromatic compounds and polymers, which have applications in different industries . In the context of enzymes, the compound’s action can influence the enzyme’s function, potentially altering biochemical processes .
Propriétés
IUPAC Name |
phenyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSRKMAXZEBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162216 | |
| Record name | Benzoic acid, 4-nitro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-nitrobenzoate | |
CAS RN |
1429-05-6 | |
| Record name | Benzoic acid, 4-nitro-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1429-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-nitro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NITRO-BENZOIC ACID PHENYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of Phenyl 4-nitrobenzoate hydrolysis in the presence of o-iodosobenzoate?
A1: [] o-Iodosobenzoate (IBA-) catalyzes the hydrolysis of Phenyl 4-nitrobenzoate through a nucleophilic mechanism. The reaction proceeds through the formation of a detectable intermediate, 1-(4-nitrobenzoyloxy)-1,2-benzodoxol-3(1H)-one. The rate-limiting step involves the collapse of a tetrahedral intermediate formed by the attack of IBA- on the ester, leading to the departure of phenol as the leaving group. This catalytic process is highly efficient, surpassing imidazole in its activity due to factors like nucleophilicity enhancement (α-effect), reduced steric hindrance, and a more favorable entropy of activation.
Q2: How does the structure of Phenyl 4-nitrobenzoate affect its rate of base-catalyzed hydrolysis?
A2: [] The presence of the nitro group (NO2) at the para position of the benzoyl moiety in Phenyl 4-nitrobenzoate significantly influences its reactivity towards base-catalyzed hydrolysis. The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions (OH-). This effect is reflected in the Hammett relationship, where Phenyl 4-nitrobenzoate exhibits a reaction constant (ρ) of 2.44, indicating a strong positive influence of electron-withdrawing substituents on the hydrolysis rate.
Q3: Can Phenyl 4-nitrobenzoate be used as an initiator in polymer synthesis?
A3: [] Yes, Phenyl 4-nitrobenzoate serves as an effective initiator in the chain-growth polycondensation of specific monomers, like phenyl 4-(4-octyloxybenzylamino)benzoate. This process yields well-defined poly(p-benzamide) with controlled molecular weight and low polydispersity. The nitro group in Phenyl 4-nitrobenzoate likely acts as an activating group, facilitating the initiation step of the polymerization reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)



![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
